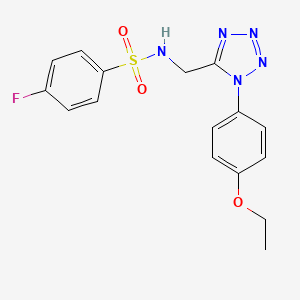

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which suggests it might have some biological activity. Sulfonamides are a group of compounds known for their antibiotic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of sulfonamides, tetrazoles, and aromatic rings. These features could influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions. The tetrazole ring might participate in click reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and tetrazole groups could contribute to its solubility in water, while the aromatic rings could influence its stability .Scientific Research Applications

Photodynamic Therapy and Photosensitizers

A study highlights the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential in photodynamic therapy (PDT). The compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, important for Type II photodynamic mechanisms. Such features suggest its remarkable potential as a Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Anticancer Activity

Research into 4-cycloalkyl/aryl-oxazol-5-yl benzenesulfonamides, including fluorinated derivatives, has shown their effectiveness as selective cyclooxygenase-2 (COX-2) inhibitors. One derivative, identified as JTE-522, underwent phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, indicating the therapeutic potential of sulfonamide derivatives in inflammation and possibly cancer (Hashimoto et al., 2002).

Antifungal and Anti-HIV Activities

New benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antifungal and anti-HIV activities. These compounds highlight the versatility of sulfonamide derivatives in developing novel treatments for infectious diseases (Zareef et al., 2007).

Supramolecular Architecture

The crystal structures of certain methoxybenzenesulfonamide derivatives have been analyzed to understand their supramolecular architectures, which are controlled by various intermolecular interactions. This research contributes to the field of crystal engineering and the design of new materials with specific properties (Rodrigues et al., 2015).

Molecular Docking and COX-2 Inhibition

Studies involving the synthesis and molecular docking of tetrazole derivatives, including those with benzenesulfonamide groups, have provided insights into their interactions with the active site of the cyclooxygenase-2 enzyme. Such research aids in the design of COX-2 inhibitors with potential therapeutic applications (Al-Hourani et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole moiety have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

It’s worth noting that benzimidazole opioids, which share structural similarities with this compound, are known to interact with opioid receptors in the nervous system, leading to their analgesic effects .

Biochemical Pathways

Benzimidazole opioids are known to affect the opioid signaling pathway, which plays a crucial role in pain perception .

Pharmacokinetics

Similar compounds such as etazene, a benzimidazole opioid, have been identified in seized material, suggesting that they can be absorbed and distributed in the body .

Result of Action

Benzimidazole opioids, which share structural similarities with this compound, are known to produce analgesic effects by interacting with opioid receptors in the nervous system .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFZZTYXRYHBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)

![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)

![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)